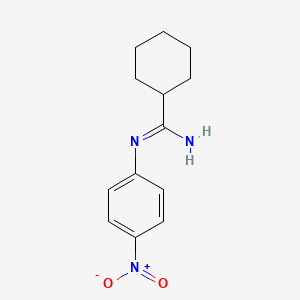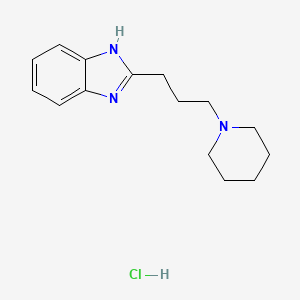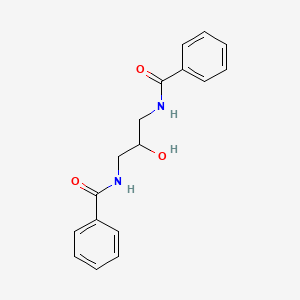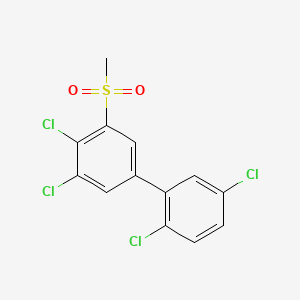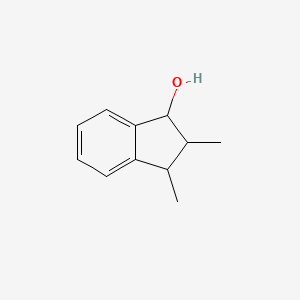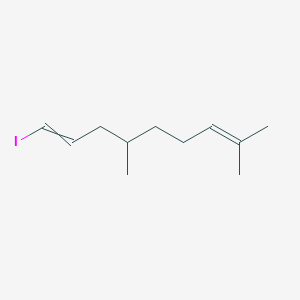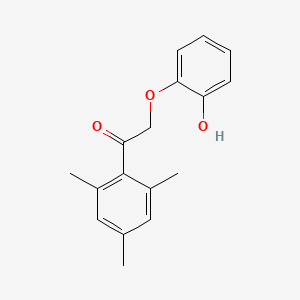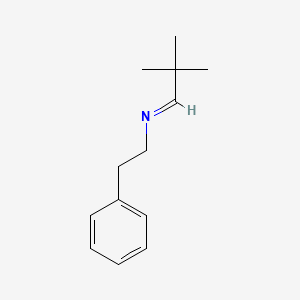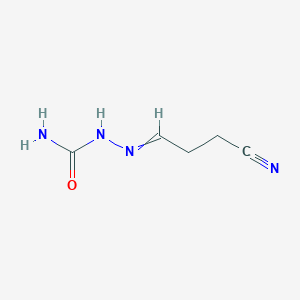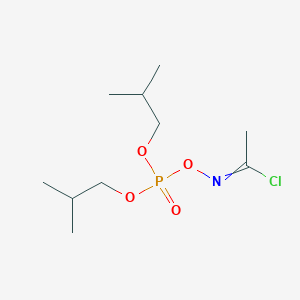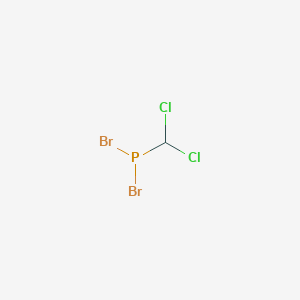
(Dichloromethyl)phosphonous dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethyl)phosphonous dibromide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a dichloromethyl group and two bromine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
The synthesis of (Dichloromethyl)phosphonous dibromide typically involves the reaction of dichloromethylphosphine with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
(Dichloromethyl)phosphonous dibromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of various organophosphorus compounds.
Common reagents used in these reactions include oxidizing agents like sulfuryl chloride, reducing agents like iron powder, and nucleophiles such as alcohols and amines. Major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted organophosphorus compounds .
Applications De Recherche Scientifique
(Dichloromethyl)phosphonous dibromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plastic stabilizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (Dichloromethyl)phosphonous dibromide involves its reactivity with various chemical species. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Its molecular targets include functional groups such as hydroxyl, amino, and thiol groups, which can undergo substitution reactions. The pathways involved in its reactions are typically governed by the nature of the reagents and reaction conditions used .
Comparaison Avec Des Composés Similaires
(Dichloromethyl)phosphonous dibromide can be compared with other similar organophosphorus compounds, such as:
Methyldichlorophosphine: Similar in structure but contains chlorine atoms instead of bromine.
Methylphosphonyl dichloride: Contains a phosphonic acid group instead of a phosphonous group.
Phosphonic acids: These compounds have a similar phosphorus-oxygen bond but differ in their reactivity and applications .
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in various chemical synthesis processes.
Propriétés
Numéro CAS |
106648-59-3 |
|---|---|
Formule moléculaire |
CHBr2Cl2P |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
dibromo(dichloromethyl)phosphane |
InChI |
InChI=1S/CHBr2Cl2P/c2-6(3)1(4)5/h1H |
Clé InChI |
BQMYMQYQIHOQSG-UHFFFAOYSA-N |
SMILES canonique |
C(P(Br)Br)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


